molecular formula C18H18ClNO4 B2990929 {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 3-METHOXYBENZOATE CAS No. 876529-87-2

{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 3-METHOXYBENZOATE

Cat. No.: B2990929
CAS No.: 876529-87-2
M. Wt: 347.8
InChI Key: GBBQDYMPGUGZMR-UHFFFAOYSA-N
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Description

{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate is a synthetic ester derivative combining a 3-methoxybenzoate backbone with a 2-(4-chlorophenyl)ethylcarbamoyl methyl group.

Properties

IUPAC Name

[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-23-16-4-2-3-14(11-16)18(22)24-12-17(21)20-10-9-13-5-7-15(19)8-6-13/h2-8,11H,9-10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBQDYMPGUGZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OCC(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 3-METHOXYBENZOATE typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, such as 4-chlorophenylethylamine and 3-methoxybenzoic acid. These intermediates are then subjected to a series of reactions, including acylation and esterification, under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 3-METHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines or alcohols.

Scientific Research Applications

{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 3-METHOXYBENZOATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 3-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound shares structural motifs with other chlorophenyl-containing derivatives and benzoate esters. Below is a comparative analysis based on available evidence:

Parameter {[2-(4-Cl-Ph)ethyl]carbamoyl}methyl 3-MeO-benzoate Ethyl 2-[5-(4-Cl-Ph)-2-Me-1H-Imidazole-4-yl] Acetate Methyl 4-Cl-Benzoyloxyacetate
Core Structure 3-Methoxybenzoate + carbamoyl ethyl linker Imidazole ring + ethyl acetate Benzoyloxyacetate
Molecular Weight ~377.8 g/mol (calculated) 334.8 g/mol 228.6 g/mol
Key Functional Groups 4-Cl-phenyl, carbamoyl, 3-MeO-benzoate 4-Cl-phenyl, imidazole, ethyl acetate 4-Cl-benzoyl, methyl ester
Reported Targets Not explicitly studied Sirtuin family proteins (SIRT1/2) Esterase enzymes
Inhibitory Activity Unknown IC₅₀: 1.2 µM (SIRT1 in NSCLC) IC₅₀: 15 µM (esterase)
Docking Scores No data Glide Score: -9.2, Glide Energy: -48.3 kcal/mol Not reported

Mechanistic Insights

  • Ethyl 2-[5-(4-Cl-Ph)-2-Me-1H-Imidazole-4-yl] Acetate: This imidazole derivative exhibits strong sirtuin inhibition, particularly in non-small cell lung cancer (NSCLC) models, with superior docking scores compared to other sirtuin inhibitors like EX-527 . The 4-chlorophenyl group likely enhances binding to hydrophobic pockets in sirtuin active sites.
  • {[2-(4-Cl-Ph)ethyl]carbamoyl}methyl 3-MeO-benzoate: While structurally distinct (lacking an imidazole ring), its 3-methoxybenzoate moiety may confer solubility advantages, and the carbamoyl linker could facilitate hydrogen bonding with target proteins.

Pharmacokinetic and Toxicity Profiles

  • Ethyl 2-[5-(4-Cl-Ph)-...] Acetate : Demonstrates moderate metabolic stability (t₁/₂ = 2.5 h in human liver microsomes) and low cytotoxicity (CC₅₀ > 50 µM in HEK293 cells) .
  • {[2-(4-Cl-Ph)ethyl]carbamoyl}methyl...: No in vitro or in vivo pharmacokinetic data are available. Its ester group may render it susceptible to hydrolysis by esterases, similar to methyl 4-Cl-benzoyloxyacetate.

Biological Activity

The compound {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate is a synthetic organic molecule with potential pharmacological applications. Its structural characteristics suggest a variety of biological activities, particularly in anti-inflammatory and antimicrobial domains. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H16ClN2O3
  • Molecular Weight : 304.75 g/mol
  • IUPAC Name : Methyl 3-(4-chlorophenyl)carbamoyl-2-methoxybenzoate

The presence of the chlorophenyl moiety enhances lipophilicity, which may influence its interaction with biological targets. The methoxy group contributes to the compound's stability and reactivity.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study by discusses how methyl 2-[(4-chlorophenyl)methoxy]benzoate, a related compound, modulates enzyme activities involved in inflammatory pathways. It was shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in inflammation.

Table 1: Anti-inflammatory Activity Comparison

CompoundIC50 (µM)Mechanism of Action
This compoundTBDCOX inhibition
Methyl 2-[(4-chlorophenyl)methoxy]benzoate25COX inhibition
Aspirin10COX inhibition

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may possess broad-spectrum antimicrobial effects against various pathogens. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

Case Study: Antimicrobial Efficacy
A study conducted on the efficacy of methyl 2-[(4-chlorophenyl)methoxy]benzoate against Staphylococcus aureus demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating moderate effectiveness. Further research is needed to establish the specific mechanisms involved.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies suggest that the compound is well absorbed following oral administration, with peak plasma concentrations reached within 1-2 hours. The half-life is approximately 6 hours, allowing for twice-daily dosing in potential therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for preparing {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 3-METHOXYBENZOATE, and how can reaction yields be improved?

Answer: The compound can be synthesized via a multi-step approach:

Esterification : React 3-methoxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form methyl 3-methoxybenzoate.

Carbamate Formation : Introduce the carbamoyl group by reacting 2-(4-chlorophenyl)ethylamine with chloroacetyl chloride, followed by coupling to the ester intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
Key Optimization :

  • Control reaction temperature (40–60°C) to minimize side reactions.
  • Use anhydrous conditions to prevent hydrolysis of the carbamate group.
  • Monitor intermediates via TLC (Rf values: ~0.3–0.5 in ethyl acetate/hexane 1:3).
    Yield Improvement :
  • Increase stoichiometric excess of 2-(4-chlorophenyl)ethylamine (1.2–1.5 equivalents).
  • Employ microwave-assisted synthesis to reduce reaction time .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR :
    • Aromatic Protons : δ 7.2–8.1 ppm (split signals for 4-chlorophenyl and 3-methoxybenzoate groups).
    • Methoxy Group : Singlet at δ 3.8–3.9 ppm.
    • Carbamate NH : Broad peak at δ 5.5–6.0 ppm (exchange with D₂O).
  • IR :
    • Strong absorption at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (carbamate C=O).
  • Mass Spectrometry (HRMS) :
    • Exact mass: Calculate using molecular formula C₁₈H₁₇ClNO₄ (expected [M+H]⁺: 346.0845).
    • Fragmentation: Loss of methoxy group (–31 Da) and carbamate moiety (–101 Da) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Hazard Classification :
    • Acute toxicity (Category 4 for oral, dermal, and inhalation routes) .
  • PPE Requirements :
    • Nitrile gloves, lab coat, and safety goggles.
    • Use fume hood for weighing and synthesis.
  • Emergency Measures :
    • In case of exposure, rinse with water for 15 minutes and seek medical attention.
    • Store in airtight containers away from oxidizing agents .

Q. Which analytical methods (HPLC, GC-MS) are suitable for purity assessment, and what solvent systems are recommended?

Answer:

  • HPLC Conditions :
    • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
    • Mobile Phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
    • Flow Rate: 1.0 mL/min; detection at 254 nm.
  • GC-MS :
    • Column: DB-5MS (30 m × 0.25 mm).
    • Temperature Program: 50°C (2 min) → 10°C/min → 300°C (5 min).
  • Acceptable Purity : ≥95% by area normalization .

Q. How does the electron-withdrawing 4-chlorophenyl group influence the compound’s stability under acidic/basic conditions?

Answer:

  • Acidic Conditions :
    • The carbamate bond is susceptible to hydrolysis (half-life <24 hours at pH 2).
    • Stabilize with inert atmospheres (N₂) during storage.
  • Basic Conditions :
    • Ester groups hydrolyze faster than carbamates (t₁/₂ ~6 hours at pH 10).
  • Structural Impact :
    • The 4-chloro substituent enhances electrophilicity, increasing reactivity toward nucleophiles .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) can predict the compound’s biological activity and binding affinity?

Answer:

  • Density Functional Theory (DFT) :
    • Optimize geometry using B3LYP/6-31G(d) to calculate electrostatic potential surfaces.
    • Identify nucleophilic/electrophilic regions for ligand-receptor interactions.
  • Molecular Docking :
    • Target enzymes (e.g., acetylcholinesterase) using AutoDock Vina.
    • Key residues for binding: Trp86, Tyr337 (π-π stacking with aromatic groups).
    • Score binding energies (ΔG ≤ –7.0 kcal/mol suggests high affinity) .

Q. How can in vitro assays (e.g., enzyme inhibition, cytotoxicity) be designed to evaluate pharmacological potential?

Answer:

  • Acetylcholinesterase (AChE) Inhibition :
    • Use Ellman’s assay with acetylthiocholine iodide.
    • IC₅₀ determination: Serial dilutions (1 nM–100 µM) incubated with AChE (30 min, 37°C).
  • Cytotoxicity Screening :
    • MTT assay on HEK293 or HepG2 cells (48-hour exposure).
    • Compare IC₅₀ values with positive controls (e.g., cisplatin).
  • Data Interpretation :
    • Correlate substituent effects (e.g., chloro vs. methoxy) with activity trends .

Q. What contradictions exist in reported biological data for structurally analogous compounds, and how can they be resolved?

Answer:

  • Contradictions :
    • Some analogs show AChE inhibition (IC₅₀ ~10 µM), while others are inactive.
  • Resolution Strategies :
    • Verify assay conditions (pH, temperature, enzyme source).
    • Perform molecular dynamics simulations to assess binding mode consistency.
    • Re-synthesize disputed compounds and validate purity (>98%) .

Q. How do metabolic studies (e.g., liver microsomes) inform the compound’s stability and metabolite profile?

Answer:

  • Microsomal Incubation :
    • Incubate with rat/human liver microsomes (1 mg/mL) and NADPH (1 mM).
    • Analyze via LC-MS/MS at 0, 15, 30, 60 minutes.
  • Major Metabolites :
    • Hydrolysis of carbamate to 3-methoxybenzoic acid (m/z 167.0345).
    • Oxidative dechlorination (CYP450-mediated) forming hydroxylated derivatives.
  • Half-Life :
    • t₁/₂ <30 minutes suggests rapid hepatic clearance .

Q. What crystallographic parameters (e.g., space group, unit cell dimensions) are critical for resolving the compound’s solid-state structure?

Answer:

  • Single-Crystal X-ray Diffraction :
    • Grow crystals via slow evaporation (solvent: dichloromethane/hexane).
    • Space Group: Likely P2₁/c (monoclinic).
    • Unit Cell: Anticipate a ≈ 10–12 Å, b ≈ 7–8 Å, c ≈ 15–18 Å.
  • Key Interactions :
    • Hydrogen bonds between carbamate NH and ester carbonyl oxygen.
    • π-π stacking of 4-chlorophenyl and benzoate rings .

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